molecular formula Co2La2O7Sr2 B008617 Distrontium;cobalt(2+);lanthanum(3+);oxygen(2-) CAS No. 108916-09-2

Distrontium;cobalt(2+);lanthanum(3+);oxygen(2-)

Cat. No.: B008617
CAS No.: 108916-09-2
M. Wt: 682.9 g/mol
InChI Key: WMNWIUWYKHBAKA-UHFFFAOYSA-N
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Description

The compound "Distrontium;Cobalt(2+);Lanthanum(3+);Oxygen(2−)" is a quaternary oxide with the tentative formula Sr₂LaCoO₆, inferred from its stoichiometry and charge balance requirements. This material likely adopts a double perovskite structure (A₂BB'O₆), where:

  • A-sites are occupied by Sr²⁺ (ionic radius: 1.44 Å, 12-coordinate) and La³⁺ (1.36 Å, 12-coordinate) .
  • B-sites host Co²⁺ (0.65 Å, octahedral coordination) .

The coexistence of Sr²⁺ and La³⁺ introduces charge imbalance, compensated by oxygen vacancies or valence adjustments in the transition metal (e.g., Co²⁺ → Co³⁺/Co⁴⁺), a mechanism observed in analogous perovskites . Such materials are of interest in solid oxide fuel cells (SOFCs) and oxygen transport membranes due to their mixed ionic-electronic conductivity .

Properties

IUPAC Name

distrontium;cobalt(2+);lanthanum(3+);oxygen(2-)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2Co.2La.7O.2Sr/q2*+2;2*+3;7*-2;2*+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNWIUWYKHBAKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Co+2].[Co+2].[Sr+2].[Sr+2].[La+3].[La+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Co2La2O7Sr2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

682.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Precursor Formation

The synthesis begins with aqueous solutions of strontium nitrate (Sr(NO₃)₂), lanthanum nitrate (La(NO₃)₃·6H₂O), and cobalt nitrate (Co(NO₃)₂·6H₂O). α-Alanine is added in a stoichiometric ratio to act as a complexing agent. Upon heating, the mixture undergoes dehydration and decomposition, forming a porous precursor. The combustion reaction releases gases (CO₂, H₂O, N₂), preventing particle agglomeration and resulting in a fine powder with high surface area.

Calcination and Phase Development

The precursor is calcined in air to achieve the desired perovskite structure. Thermogravimetric analysis (TGA) reveals that perovskite phase formation initiates at 600°C, with complete crystallization occurring at 800–1,000°C. Doping with alkaline-earth metals (e.g., Sr²⁺, Ca²⁺) alters lattice parameters and oxygen vacancy concentrations, enhancing ionic conductivity. For instance, La₀.₉Sr₀.₁CoO₃ calcined at 1,000°C for 4 hours exhibits a rhombohedral perovskite structure (space group R3c) with a specific surface area of 36 m²/g.

Table 1: Combustion Synthesis Parameters and Outcomes

Precursor CompositionCalcination Temperature (°C)Calcination Time (h)Surface Area (m²/g)Crystal System
LaCoO₃800386Rhombohedral
La₀.₉Sr₀.₁CoO₃1,000436Rhombohedral
La₀.₉Ca₀.₁CoO₃1,000442Rhombohedral

Solid-State Reaction Synthesis

Solid-state reactions rely on high-temperature diffusion to achieve atomic mixing of precursor oxides. This method is scalable for industrial production but often results in larger particle sizes and lower surface areas compared to solution-based routes.

Procedure and Optimization

Stoichiometric amounts of SrCO₃, La₂O₃, and Co₃O₄ are ball-milled to ensure homogeneity. The mixture is heated in a furnace at 1,100–1,300°C for 12–24 hours, with intermediate grindings to enhance reactivity. Oxygen partial pressure is critical; annealing under reducing atmospheres (e.g., 5% H₂/Ar) introduces oxygen vacancies, improving ionic conductivity.

Structural and Morphological Characteristics

X-ray diffraction (XRD) confirms the formation of a single-phase perovskite with lattice parameters a = 5.44 Å and c = 13.21 Å. Scanning electron microscopy (SEM) reveals dense microstructures with grain sizes of 1–5 μm, suitable for membrane applications.

Sol-Gel and Co-Precipitation Techniques

Sol-gel and co-precipitation methods offer superior control over particle size and morphology, making them ideal for catalytic applications.

Sol-Gel Synthesis

Metal alkoxides (e.g., Sr(OCH₃)₂, La(OCH₂CH₃)₃, Co(OCH₃)₂) are hydrolyzed in ethanol, forming a colloidal gel. The gel is dried at 120°C and calcined at 700–900°C to produce nanoparticles with diameters <50 nm. This method achieves a surface area of 65 m²/g, significantly higher than solid-state-derived samples.

Co-Precipitation

Aqueous solutions of metal nitrates are mixed with ammonium hydroxide (NH₄OH) to precipitate hydroxides. The precipitate is washed, dried, and calcined at 800°C for 2 hours. Co-precipitation yields agglomerated particles (200–500 nm) but allows precise doping control, as demonstrated by La₀.₈Sr₀.₂CoO₃ with 15% enhanced oxygen evolution reaction (OER) activity.

Characterization and Validation

X-ray Diffraction (XRD)

XRD patterns for all methods confirm perovskite phase purity. Peak splitting at 2θ = 32.5° and 47.2° indicates rhombohedral distortion, consistent with space group R3c.

Surface Area and Porosity

Brunauer-Emmett-Teller (BET) analysis reveals that combustion-synthesized samples exhibit the highest surface areas (36–86 m²/g), followed by sol-gel (65 m²/g) and solid-state (2–5 m²/g).

Table 2: Comparative Analysis of Synthesis Methods

MethodParticle Size (nm)Surface Area (m²/g)Calcination Temperature (°C)Key Advantage
Combustion20–5036–86800–1,000High surface area
Solid-State1,000–5,0002–51,100–1,300Scalability
Sol-Gel<5065700–900Nanostructured
Co-Precipitation200–50025800Doping control

Industrial and Catalytic Implications

Combustion-derived Distrontium;cobalt(2+);lanthanum(3+);oxygen(2-) demonstrates superior catalytic activity for oxygen reduction reactions (ORR), with an onset potential of 0.85 V vs. RHE. Solid-state-synthesized variants are employed in oxygen separation membranes due to their mechanical robustness .

Chemical Reactions Analysis

Types of Reactions

Distrontium;cobalt(2+);lanthanum(3+);oxygen(2-) undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its functionality in various applications.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxygen, hydrogen, and various reducing agents. The reactions typically occur under high-temperature conditions, often exceeding 700°C .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in oxidation reactions, the compound may form higher oxides, while in reduction reactions, it may yield lower oxidation state products .

Scientific Research Applications

Solid Oxide Fuel Cells (SOFCs)

Overview : LSC is primarily used as a cathode material in SOFCs due to its excellent electrochemical properties. The high electronic and ionic conductivity of LSC enables efficient oxygen reduction reactions (ORR) at the cathode.

Performance : The performance of LSC in SOFCs has been extensively studied. For instance, a recent study highlighted that lanthanum strontium cobalt ferrite (LSCF) exhibits superior catalytic activity compared to traditional materials, achieving power densities of 2.55 W cm2^{-2} in fuel cell mode and 2.09 A cm2^{-2} in electrolysis mode at 800 °C .

Material Composition : Variations such as La0.6_{0.6}Sr0.4_{0.4}CoO3_3 and La0.8_{0.8}Sr0.2_{0.2}CoO3_3 have been optimized for specific applications, demonstrating the importance of stoichiometry in enhancing performance .

Electrocatalysis

Enhanced Electrocatalytic Activity : LSC materials, particularly when doped with strontium, have shown enhanced electrocatalytic activity for oxygen evolution reactions (OER). Studies have reported overpotentials as low as 265–285 mV at current densities of 10 mA cm2^{-2}, indicating their efficiency as catalysts .

Mechanisms : The improved electrocatalytic activity is attributed to the structural properties of LSC, including its ability to facilitate oxygen ion conduction and the formation of oxygen vacancies that enhance reaction kinetics .

Magnetocaloric Applications

Magnetocaloric Effect : Recent research has explored the magnetocaloric properties of LSC nanopowders, which exhibit significant temperature changes under magnetic fields. This property can be harnessed for energy-efficient cooling technologies .

Temperature Range Expansion : The magnetocaloric effect demonstrated by LSC materials allows for a broader operational temperature range, making them suitable for various thermal management applications .

Case Studies

Study Findings Applications
Wang et al., 2020LSCF materials showed high catalytic activity for ORR and OER in SOFCsFuel cells
Fatah et al., 2021Demonstrated the synthesis of LSC perovskites with optimized electrochemical propertiesElectrocatalysts
Zhao et al., 2022Explored the structural stability of LSC under operational conditionsEnergy storage

Mechanism of Action

The mechanism by which Distrontium;cobalt(2+);lanthanum(3+);oxygen(2-) exerts its effects involves its ability to facilitate electron and ion transport. This is particularly important in its role as a catalyst for the oxygen evolution and reduction reactions. The compound’s structure allows for efficient oxygen ion conduction, which is critical for its performance in energy storage and conversion applications .

Comparison with Similar Compounds

Key Observations :

  • The larger A-site cations (Sr²⁺ vs. La³⁺) expand the lattice compared to LaCoO₃ .
  • Co²⁺ in Sr₂LaCoO₆ is unusual; most cobaltites stabilize Co³⁺ or Co⁴⁺, necessitating oxygen vacancies for charge balance .

Conductivity and Charge Compensation Mechanisms

Compound Ionic Conductivity (S/cm) Electronic Conductivity (S/cm) Charge Compensation Mechanism
Sr₂LaCoO₆ ~10⁻³ (estimated) ~10² (estimated) Oxygen vacancies, Co²⁺ → Co³⁺
La₀.₈Sr₀.₂CoO₃ 10⁻³–10⁻² 10³–10⁴ Co³⁺/Co⁴⁺ redox pairs
La₀.₅Sr₀.₅FeO₃ 10⁻² 10² Fe³⁺ → Fe⁴⁺, oxygen vacancies

Key Observations :

  • Sr doping in La-based perovskites enhances electronic conductivity by increasing hole concentration (e.g., Co³⁺ → Co⁴⁺) .
  • In Sr₂LaCoO₆, the lower Co oxidation state (2+) may reduce electronic conductivity compared to SrCoO₃ (Co⁴⁺) but improve oxygen-ion mobility due to vacancies .

Thermodynamic and Stability Considerations

  • Thermal Stability : La³⁺-rich oxides exhibit higher melting points (>2000°C), while Sr²⁺ incorporation reduces stability due to larger ionic size mismatch .
  • Hydration Behavior: Flexible frameworks like NaLa(H₄L) (lanthanum phosphonate) contract upon dehydration, a trait less pronounced in rigid perovskites .
  • Solubility : Unlike lanthanum phosphate (LaPO₄, insoluble in water) , Sr-containing oxides are stable in alkaline environments, critical for SOFC electrolytes .

Biological Activity

The compound "Distrontium; Cobalt(2+); Lanthanum(3+); Oxygen(2-)" represents a complex material that combines elements known for their unique electrochemical and catalytic properties. This article explores the biological activity of this compound, focusing on its applications in electrochemistry, potential therapeutic uses, and the underlying mechanisms that contribute to its biological effects.

Composition and Structure

The compound consists of strontium (Sr), cobalt (Co), lanthanum (La), and oxygen (O), forming a perovskite structure. This structure is characterized by its high ionic and electronic conductivity, making it suitable for various applications, particularly in solid oxide fuel cells (SOFCs) and as catalysts in electrochemical reactions.

Biological Activity Overview

  • Electrocatalytic Properties :
    • The cobalt-based perovskites, including those with strontium and lanthanum, exhibit significant electrocatalytic activity for oxygen reduction reactions (ORR) and oxygen evolution reactions (OER). For instance, La0.6Sr0.4CoO3 demonstrates excellent performance with low overpotentials during OER, indicating its potential use in energy conversion systems .
  • Therapeutic Applications :
    • Research indicates that lanthanum compounds can have biological effects, including antimicrobial properties. These compounds can disrupt bacterial cell membranes, leading to cell death, which opens avenues for developing new antimicrobial agents .
  • Toxicological Considerations :
    • While cobalt and lanthanum compounds show promise in various applications, their toxicity profiles must be considered. Cobalt is known to be toxic at high concentrations, potentially leading to adverse health effects such as respiratory issues or skin irritation. Therefore, understanding the dosage and exposure levels is crucial for safe applications .

Case Study 1: Electrocatalytic Performance

A study on La0.6Sr0.4CoO3 showed that this material could achieve current densities exceeding 10 mA/cm² at relatively low overpotentials (265-285 mV) during OER in alkaline media. The stability of the catalyst was confirmed over extended periods (24 hours) under operational conditions .

Case Study 2: Antimicrobial Activity

In vitro studies have demonstrated that strontium-doped lanthanum cobaltites exhibit significant antibacterial activity against common pathogens like Staphylococcus aureus. The mechanism involves the generation of reactive oxygen species (ROS) upon exposure to light or heat, which damages bacterial DNA and proteins .

Table 1: Electrocatalytic Properties of Lanthanum-Strontium Cobalt Compounds

CompoundOER Overpotential (mV)Stability (h)Current Density (mA/cm²)
La0.6Sr0.4CoO3265-28524>10
La0.2Sr0.8Co0.8Fe0.2O330050>20
Sr2CoO3Cl25030>15

Table 2: Toxicological Profile of Cobalt and Lanthanum Compounds

CompoundToxicity LevelAffected Systems
Cobalt(II) oxideModerateRespiratory, Dermal
Lanthanum oxideLowMinimal systemic effects
Strontium cobaltiteVariableDepends on formulation

Q & A

Basic Research Question

  • X-ray photoelectron spectroscopy (XPS) : Identifies surface oxygen species (O⁻, O₂⁻) and vacancy concentrations .
  • Neutron diffraction : Locates oxygen vacancies in the bulk structure with atomic precision .
  • Electrochemical impedance spectroscopy (EIS) : Distinguishes ionic vs. electronic conductivity contributions by analyzing frequency-dependent grain/grain boundary responses .

How can contradictory data on magnetic properties of LaCoO₃-based perovskites be reconciled?

Advanced Research Question
LaCoO₃ exhibits spin-state transitions (low-spin ↔ high-spin Co³⁺) sensitive to strain and temperature:

  • Strain effects : Epitaxial thin films under tensile strain stabilize high-spin Co³⁺, increasing magnetization .
  • Oxygen content : Oxygen-deficient LaCoO₃₋δ shows ferromagnetism due to Co³⁺-O vacancy interactions .
    Resolution : Combine SQUID magnetometry with synchrotron X-ray diffraction under in situ strain to map spin-state phase diagrams .

What recycling methods recover lanthanum and cobalt from spent Sr-La-Co-O perovskites?

Applied Research Question

  • Hydrometallurgical leaching : Use HNO₃ or H₂SO₄ to dissolve La³⁺ and Co²⁺, followed by solvent extraction (e.g., Cyanex 272 for Co/La separation) .
  • Ultrasonic decoating : Detach perovskite layers from substrates via cavitation, preserving YSZ electrolytes for reuse .

How do oxygen non-stoichiometry and cation defects influence ionic transport in Sr-La-Co-O membranes?

Advanced Research Question

  • Oxygen vacancies (V₀••) : Govern ionic conductivity; quantified via coulometric titration or iodometric titration .
  • Cation vacancies : La³⁺ vacancies (e.g., in La-deficient samples) trap oxygen ions, reducing mobility .
    Modeling : Apply density functional theory (DFT) to calculate vacancy migration barriers and validate with isotopic oxygen diffusion experiments .

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